

4-Octyl itaconate as an immunomodulator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Octyl itaconate-13C5-1

Cat. No.: B12380344

[Get Quote](#)

An In-depth Technical Guide to 4-Octyl Itaconate as an Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of cellular metabolism and immune responses.^{[1][2]} Produced in high amounts by myeloid cells upon inflammatory stimulation, itaconate exerts significant anti-inflammatory effects.^{[1][2]} However, its polar nature limits its cell permeability. To overcome this, synthetic derivatives have been developed, with 4-Octyl itaconate (4-OI) being a prominent, cell-permeable analog that is efficiently converted to itaconate intracellularly.^{[3][4][5]} 4-OI serves as a powerful research tool and a potential therapeutic agent, demonstrating robust immunomodulatory properties by targeting key inflammatory and metabolic pathways.^[2] ^[6]

This technical guide provides a comprehensive overview of the core mechanisms of 4-OI, its effects on various immune cells, and detailed experimental protocols for its study, aimed at professionals in immunology and drug development.

Core Mechanisms of Action

4-OI exerts its immunomodulatory effects through multiple mechanisms, primarily leveraging its nature as an electrophile to modify cysteine residues on key signaling proteins.^{[6][7]} This leads to the modulation of several critical pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of 4-OI is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.^{[7][8]} 4-OI directly alkylates cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the main negative regulator of Nrf2.^{[7][9]} This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.^{[7][9][10]}

Caption: Mechanism of Nrf2 activation by 4-Octyl Itaconate.

Table 1: Effect of 4-OI on Nrf2 Pathway Activation

Cell Type	Treatment	Target Gene/Protein	Fold Change / Effect	Reference
BMDMs	4-OI (62.5-250 μ M)	NRF2 Protein	Dose-dependent increase	[11]
BMDMs	4-OI (250 μ M)	Nqo1, Gclc, Gclm mRNA	Significant increase	[11]
THP-1 Macrophages	4-OI	Nrf2 Accumulation	Induced Nrf2 stabilization and accumulation	[9]
THP-1 Macrophages	4-OI	HO-1, NQO1, GCLM mRNA	Upregulation	[12]
SSc Dermal Fibroblasts	4-OI	HO-1, NQO1 mRNA	Significant upregulation	[13][14]

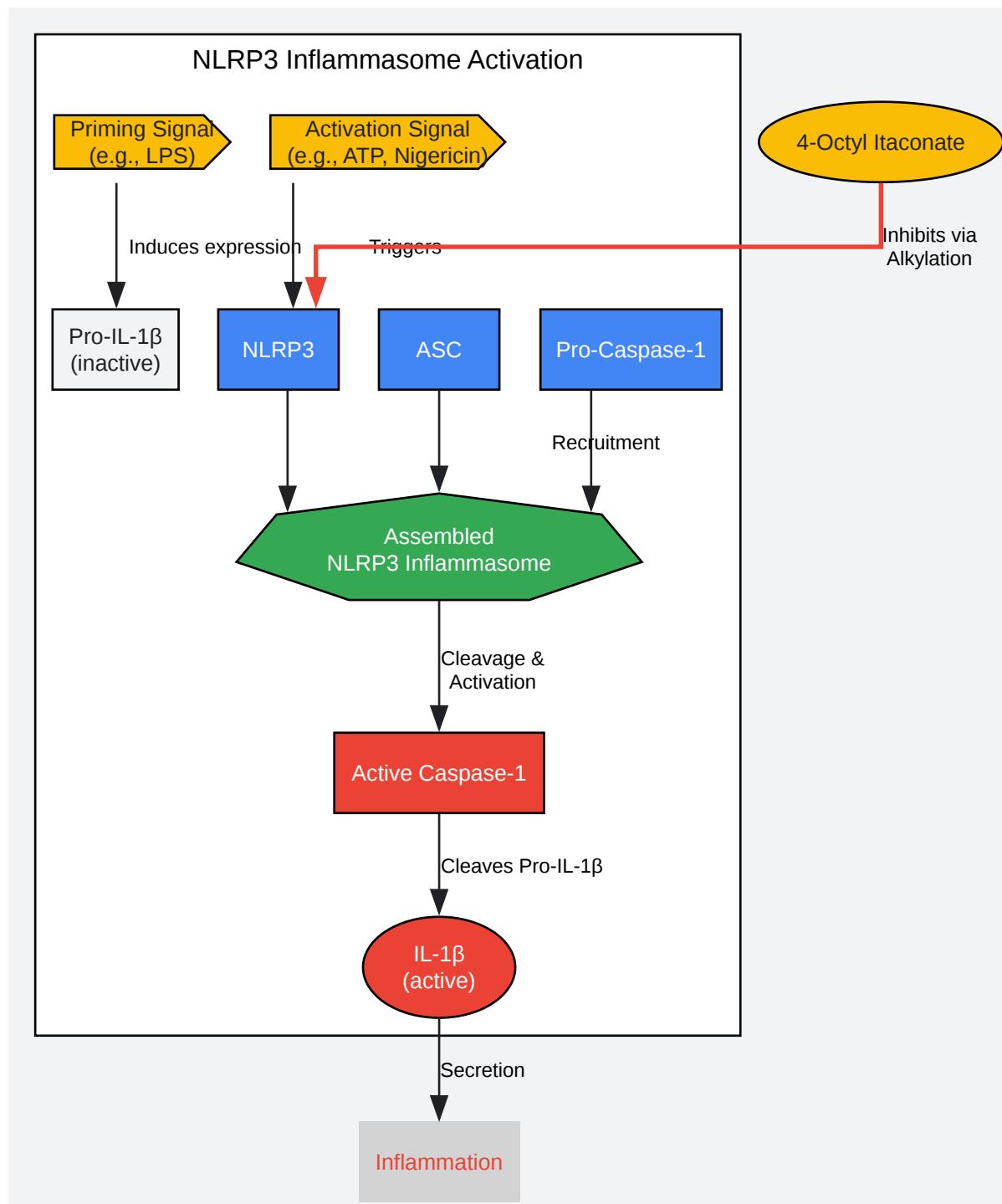
| Osteoblasts | 4-OI | Nrf2 Nuclear Translocation | Promoted translocation |^[10] |

Inhibition of JAK1 Signaling

4-OI has been identified as an inhibitor of Janus kinase 1 (JAK1), a critical enzyme in cytokine signaling pathways.^{[15][16]} This is particularly relevant for type 2 immune responses driven by

cytokines like IL-4 and IL-13. 4-OI directly modifies multiple cysteine residues on JAK1, inhibiting its kinase activity and subsequent phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6).[15] This action suppresses the alternative (M2) activation of macrophages and Th2 cell responses.[11][15]

Caption: Inhibition of the IL-4/JAK1/STAT6 signaling pathway by 4-OI.


Table 2: Quantitative Effects of 4-OI on JAK/STAT Signaling and M2 Macrophage Markers

Cell Type	Treatment	Target	Effect	Reference
M2 Macrophages	4-OI	JAK1 Phosphorylation	Inhibition	[15]
M2 Macrophages	4-OI	STAT6 Phosphorylation	Inhibition	[15]
IL-4-activated Th2 cells	4-OI	Fizz1 expression	Repressed	[11]

| IL-4-activated Th2 cells | 4-OI | GM-CSF and IL-5 expression | Reduction | [11] |

Suppression of NLRP3 Inflammasome Activation

4-OI is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of IL-1 β and IL-18.[17][18] The anti-inflammatory effect is achieved by direct alkylation of mouse NLRP3 on cysteine 548, which disrupts its interaction with NEK7, a crucial step for inflammasome assembly and activation.[19] This prevents caspase-1 activation and the subsequent release of pro-inflammatory cytokines.[17][18]

[Click to download full resolution via product page](#)

Caption: 4-OI inhibits NLRP3 inflammasome assembly and activation.

Table 3: Effect of 4-OI on NLRP3 Inflammasome and Cytokine Production

Cell Type / Model	Treatment	Target	Effect	Reference
NMOSD Patient M1 Macrophages	4-OI	NLRP3, ASC, Caspase-1 expression	Significant inhibition	[17]
LPS-primed Macrophages	DMI, 4-OI, DMF	ASC speck formation, Caspase-1 activation, IL-1 β release	Inhibition	[18]
CAPS Patient PBMCs	4-OI	IL-1 β production	Reduction	[19]

| EAP Mouse Model | 4-OI | NLRP3 Inflammasome | Inhibition | [20] |

Inhibition of Glycolysis and Other Metabolic Pathways

Activated immune cells, particularly M1 macrophages, undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions. 4-OI can reverse this by directly targeting and inhibiting the glycolytic enzyme GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) through alkylation of a key cysteine residue.[21] This blockade of glycolysis is required for its anti-inflammatory effects, as it limits the metabolic fuel for inflammatory processes.[21][22] Additionally, itaconate is known to inhibit succinate dehydrogenase (SDH), altering the Krebs cycle and further impacting cellular metabolism and inflammatory signaling.[1]

Effects on Immune Cells

Dendritic Cells (DCs)

4-OI impairs the maturation and function of dendritic cells.[3][4][23] Treatment with 4-OI suppresses the expression of co-stimulatory molecules like CD40, CD80, and CD86, and reduces the production of pro-inflammatory cytokines such as IL-12, IL-6, and TNF- α .[4][23] This leads to a diminished capacity of DCs to prime T cell responses, both *in vitro* and *in vivo*.[4][23] This effect is mediated, at least in part, through the activation of the Nrf2 pathway.[3][23]

Table 4: Effect of 4-OI on Dendritic Cell Maturation and Function

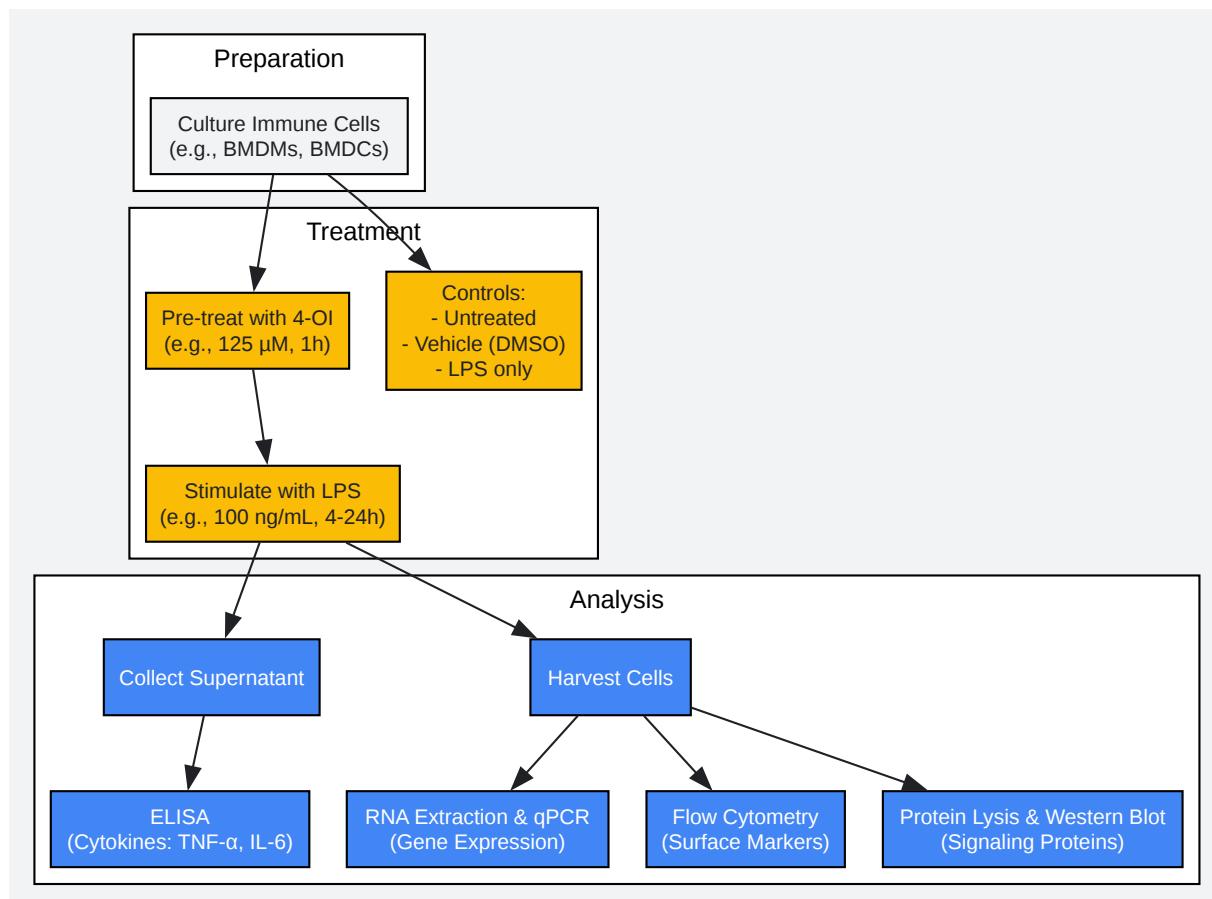
Parameter	Cell Type	Treatment	Result	Reference
Co-stimulatory Molecules	BMDCs	4-OI (250 μ M) + LPS	Decreased expression of CD40, CD80, CD86	[4][23]
Pro-inflammatory Cytokines	BMDCs	4-OI (250 μ M) + LPS	Decreased IL-12, IL-6, TNF- α , IL-1 β	[4][23]

| T Cell Priming | Co-culture | 4-OI-treated DCs | Impaired ability to stimulate T cell proliferation and cytokine production (IFN- γ , IL-2, TNF- α) ||[4] |

Macrophages

Macrophages are a primary target of 4-OI. As detailed above, 4-OI inhibits classical M1 pro-inflammatory activation by suppressing glycolysis and NLRP3 inflammasome activity while promoting an anti-inflammatory state via Nrf2.[21][22] It also inhibits the alternative M2 activation pathway by targeting JAK1.[15] In models of immune thrombocytopenia (ITP), 4-OI was shown to inhibit M1 polarization, reduce the phagocytic capacity of macrophages, and restore their function.[22]

T Cells


The effects of 4-OI extend to T cells. It has been shown to inhibit Th17 cell differentiation while promoting the expansion of regulatory T cells (Tregs), a key immunoregulatory subset.[1][24] In models of eosinophilic asthma, 4-OI reduced the expression of GM-CSF and IL-5 in IL-4-activated Th2 cells.[11] Furthermore, itaconate released by myeloid-derived suppressor cells (MDSCs) can be taken up by CD8+ T cells, inhibiting their growth and effector functions.[4]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these for their specific experimental systems.

General Cell Culture and Treatment

- Cell Lines: Murine bone marrow-derived macrophages (BMDMs), bone marrow-derived dendritic cells (BMDCs), RAW264.7, THP-1, or primary cells isolated from patients or animal models.
- 4-OI Preparation: 4-Octyl itaconate (Sigma-Aldrich or other suppliers) is typically dissolved in DMSO to create a stock solution. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) and a vehicle control (DMSO alone) must be included in all experiments.
- Treatment Protocol: Cells are typically pre-treated with 4-OI (common concentrations range from 62.5 μ M to 250 μ M) for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS, 100 ng/mL to 1 μ g/mL).[4][11][25]

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro experiments with 4-OI.

Analysis of DC Maturation by Flow Cytometry

- Protocol:
 - Culture BMDCs as per standard lab protocols.
 - Pre-treat cells with 4-OI (e.g., 250 µM) or vehicle for 2 hours.[4]
 - Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.[4]

- Harvest cells and wash with FACS buffer (PBS with 2% FBS).
- Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD11c, -MHC-II, -CD40, -CD80, -CD86) for 30 minutes on ice.
- Wash cells and acquire data on a flow cytometer.
- Analyze the median fluorescence intensity (MFI) or percentage of positive cells within the CD11c+ gate.

Cytokine Measurement by ELISA

- Protocol:

- Perform cell culture and treatments as described above.
- Collect the culture supernatant at the end of the stimulation period.
- Centrifuge the supernatant to remove cell debris.
- Measure the concentration of cytokines (e.g., TNF- α , IL-1 β , IL-6, IL-12) using commercially available ELISA kits according to the manufacturer's instructions.

Gene Expression Analysis by RT-qPCR

- Protocol:

- Harvest cells after treatment (a 4-hour stimulation is often sufficient for cytokine gene expression).[11]
- Extract total RNA using a suitable method (e.g., TRIzol reagent).[4]
- Synthesize cDNA using a reverse transcriptase kit.[4]
- Perform real-time quantitative PCR using SYBR Green master mix and primers for target genes (e.g., Tnf, Il6, Il1b, Nqo1, Gclm) and a housekeeping gene (e.g., Tbp, Actb).[4][11]
- Calculate relative gene expression using the $\Delta\Delta Ct$ method.

In Vivo LPS-Induced Acute Lung Injury (ALI) Model

- Animal Model: C57BL/6 or BALB/c mice.
- Protocol:
 - Administer 4-OI (e.g., 25 mg/kg) or vehicle (e.g., (2-hydroxypropyl)- β -cyclodextrin in PBS) via intraperitoneal (i.p.) injection.[25][26]
 - After 2 hours, induce lung injury by intratracheal injection of LPS (e.g., 5 mg/kg).[25][26]
 - Euthanize mice at a specified time point (e.g., 12 hours) post-LPS challenge.[25]
 - Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels.
 - Harvest lung tissue for histological analysis (H&E staining), qPCR analysis of inflammatory genes, and measurement of oxidative stress markers (MDA, SOD).[25][26]

Conclusion

4-Octyl itaconate is a multifaceted immunomodulatory agent with significant potential for therapeutic applications in a wide range of inflammatory and autoimmune diseases. Its ability to concurrently activate the Nrf2 antioxidant pathway while inhibiting key pro-inflammatory hubs like the NLRP3 inflammasome and JAK1 signaling makes it a compelling molecule for drug development. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers to explore and harness the immunomodulatory capabilities of 4-OI. As research progresses, the targeted application of itaconate derivatives is poised to offer novel strategies for controlling dysregulated immune responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein targeting by the itaconate family in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 9. karger.com [karger.com]
- 10. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Cell-Permeable Derivative of the Immunoregulatory Metabolite Itaconate, 4-Octyl Itaconate, Is Anti-Fibrotic in Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Itaconate derivative targeting JAK1 might prove new treatment for asthma | DocMode Health Technologies Limited [docmode.org]
- 17. 4-Octyl itaconate inhibits inflammation via the NLRP3 pathway in neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4-octyl itaconate reduces human NLRP3 inflammasome constitutive activation with the cryopyrin-associated periodic syndrome p.R262W, p.D305N and p.T350M variants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Octyl itaconate alleviates experimental autoimmune prostatitis by inhibiting the NLRP3 inflammasome-induced pyroptosis through activating Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. 4-Octyl itaconate (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF- κ B signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Octyl itaconate as an immunomodulator]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12380344#4-octyl-itaconate-as-an-immunomodulator\]](https://www.benchchem.com/product/b12380344#4-octyl-itaconate-as-an-immunomodulator)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com